molecular formula C20H16N4O4S B2794294 (Z)-2-Cyano-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide CAS No. 748148-57-4

(Z)-2-Cyano-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide

Cat. No.: B2794294
CAS No.: 748148-57-4
M. Wt: 408.43
InChI Key: LSSSICOOGCPQDX-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide is a recognized and potent small-molecule inhibitor that selectively targets the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway . Its primary research value lies in its ability to disrupt the SH2 domain of STAT3, thereby preventing its phosphorylation, dimerization, and subsequent nuclear translocation, which are critical steps for its role as an oncogenic transcription factor. This mechanism makes it an essential pharmacological tool for investigating STAT3-dependent tumorigenesis and cancer cell proliferation, survival, and metastasis . Researchers utilize this compound extensively in vitro and in vivo to explore oncogene addiction in various malignancies, including breast cancer, pancreatic cancer, and leukemias, where constitutive STAT3 activation is a common feature. Its application extends to studies of tumor microenvironment interactions, cancer stem cell maintenance, and in combination therapies to overcome chemoresistance. By precisely inhibiting this key pathway, it provides critical insights for validating STAT3 as a therapeutic target and for advancing the development of novel anticancer agents.

Properties

IUPAC Name

(Z)-2-cyano-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-14-11-19(23-28-14)24-29(26,27)18-9-7-17(8-10-18)22-20(25)16(13-21)12-15-5-3-2-4-6-15/h2-12H,1H3,(H,22,25)(H,23,24)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSSICOOGCPQDX-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C(=C\C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Analogues

The compound is compared to three derivatives (CF2, CF3, CF4) from , which share sulfamoyl-phenyl backbones but differ in substituents (Table 1):

Table 1. Structural Comparison with CF2, CF3, and CF4

Compound Key Functional Groups Hydrogen Bond Donors/Acceptors Molecular Weight (g/mol)*
Target Compound Cyano, (Z)-enamide, 5-methylisoxazole sulfamoyl 2 donors (NH), 5 acceptors ~420.4
CF3: 2-(1,3-dioxoisoindolin-2-yl)-... Pentanamide, 5-methylisoxazole sulfamoyl, dioxoisoindoline 2 donors (NH), 7 acceptors ~498.5
CF2: N-(4-(3,4-dimethylisoxazole-5-yl)... Dioxoisoindoline, dimethylisoxazole sulfamoyl 2 donors (NH), 7 acceptors ~484.4
CF4: ...N-(4-(N-thiazole-2-yl)sulfamoyl... Thiazole sulfamoyl, dioxoisoindoline 2 donors (NH), 6 acceptors ~485.4

*Calculated based on molecular formulas.

Critical Differences and Implications

Backbone Flexibility :

  • The target compound’s (Z)-enamide introduces conformational rigidity, whereas CF2–CF4 feature flexible pentanamide chains with dioxoisoindoline groups. This rigidity may enhance binding specificity in biological targets .

Hydrogen-Bonding Networks: The sulfamoyl NH in all compounds serves as a hydrogen-bond donor. However, CF3 and CF2’s dioxoisoindoline carbonyls add two extra acceptors, which might improve solubility but reduce membrane permeability .

Aromatic Heterocycles :

  • The 5-methylisoxazole in the target and CF3 offers a compact, planar heterocycle, while CF4’s thiazole introduces additional sulfur-mediated interactions (e.g., metal coordination) .

Computational and Crystallographic Insights

  • Docking Studies: AutoDock Vina simulations suggest the target’s cyano group forms stronger interactions with hydrophobic pockets compared to CF3’s dioxoisoindoline, which may favor surface-binding.
  • Crystallography : SHELX and WinGX were likely used for structure refinement, with ORTEP-3 aiding in visualizing the (Z)-configuration and hydrogen-bonding patterns.
  • Hydrogen-Bond Analysis: Graph set analysis (as per Etter’s formalism) reveals the target’s sulfamoyl and cyano groups form a D₁¹(2) motif (self-complementary dimer), whereas CF3’s dioxoisoindoline promotes C₂²(8) chains with water.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-2-Cyano-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide?

  • Methodology : The synthesis involves coupling a sulfamoylphenyl intermediate with a (Z)-configured acrylamide derivative. Key steps include:

  • Sulfonamide Formation : React 5-methyl-1,2-oxazol-3-amine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine/DMF) to form the sulfamoyl intermediate.
  • Acrylamide Synthesis : Prepare (Z)-2-cyano-3-phenylprop-2-enoyl chloride via Knoevenagel condensation, followed by coupling with the sulfamoylphenyl intermediate using HOBt/EDCI in anhydrous DMF .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC-MS .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify stereochemistry (Z-configuration) and substituent positions.
  • HPLC-MS : High-resolution mass spectrometry (HRMS) for molecular weight confirmation and purity assessment (>95%) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) to resolve absolute configuration .

Q. How can AutoDock Vina be utilized to predict binding modes of this compound with kinase targets?

  • Protocol :

  • Protein Preparation : Retrieve kinase structures (e.g., EGFR) from PDB; remove water, add polar hydrogens, and assign charges (e.g., using AutoDock Tools).
  • Ligand Preparation : Optimize the compound’s geometry with Gaussian09 (B3LYP/6-31G*), generate PDBQT files.
  • Docking Parameters : Set grid box dimensions (20 ų) centered on the ATP-binding site, exhaustiveness = 20, and analyze top poses via PyMOL .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates with low solubility?

  • Strategies :

  • Solvent Selection : Use DMF or DMSO to enhance solubility during coupling reactions.
  • Microwave-Assisted Synthesis : Apply controlled microwave irradiation (e.g., 100°C, 300 W) to reduce reaction time and improve yields (e.g., from 60% to 85%) .
  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to access aryl-substituted intermediates .

Q. What approaches resolve discrepancies between computational binding affinity predictions and experimental IC₅₀ values?

  • Troubleshooting :

  • Protonation States : Use Schrödinger’s Epik to predict ionization states at physiological pH.
  • Solvent Effects : Perform molecular dynamics (MD) simulations with explicit water molecules to account for solvation .
  • Conformational Sampling : Employ metadynamics to explore ligand flexibility and identify bioactive conformers .

Q. How can hydrogen-bonding patterns from crystallography inform polymorph design?

  • Analysis :

  • Graph Set Notation : Use Mercury software to classify hydrogen bonds (e.g., D, C, or R motifs) and identify stable packing motifs .
  • Thermal Analysis : Correlate DSC/TGA data with H-bond networks to predict polymorph stability under storage conditions .

Q. What structural modifications enhance selectivity toward kinase isoforms (e.g., EGFR T790M vs. wild-type)?

  • Design Principles :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve hydrophobic interactions with the mutant kinase’s gatekeeper residue.
  • Stereochemical Tuning : Compare (Z)- and (E)-isomers via free-energy perturbation (FEP) simulations to optimize binding .

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